molecular formula C22H20N4O2 B7688648 N-(2-methoxybenzyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

N-(2-methoxybenzyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B7688648
M. Wt: 372.4 g/mol
InChI Key: REDQKBBLOGZOQE-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Attachment of the pyridine ring: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the oxadiazole core.

    Introduction of the methoxybenzyl group: This can be done through nucleophilic substitution or other suitable reactions to attach the methoxybenzyl group to the nitrogen atom of the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structure and properties.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine: can be compared with other heterocyclic compounds containing pyridine and oxadiazole rings.

    Unique Features: Its unique combination of functional groups and ring structures may confer distinct chemical and biological properties compared to similar compounds.

List of Similar Compounds

  • This compound
  • This compound
  • This compound

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-9-11-16(12-10-15)20-25-22(28-26-20)18-7-5-13-23-21(18)24-14-17-6-3-4-8-19(17)27-2/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDQKBBLOGZOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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